tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate

Chemoselective synthesis Protecting-group strategy Pyridine functionalization

tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate (CAS 552331-77-8) is a multifunctional pyridine-based building block that integrates three orthogonal reactive handles within a single small-molecule scaffold: a formyl group at C4, a para-methoxybenzyl (PMB)-protected hydroxyl at C5, and a Boc-protected amine at C3. The compound has a molecular formula of C19H22N2O5, a molecular weight of 358.39 g/mol, and a predicted ACD/LogP of 4.44.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
CAS No. 552331-77-8
Cat. No. B11925501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate
CAS552331-77-8
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OCC2=CC=C(C=C2)OC
InChIInChI=1S/C19H22N2O5/c1-19(2,3)26-18(23)21-16-9-20-10-17(15(16)11-22)25-12-13-5-7-14(24-4)8-6-13/h5-11H,12H2,1-4H3,(H,21,23)
InChIKeyUKZDXFHJQAGTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate (CAS 552331-77-8) – Core Identity and Procurement-Relevant Characteristics


tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate (CAS 552331-77-8) is a multifunctional pyridine-based building block that integrates three orthogonal reactive handles within a single small-molecule scaffold: a formyl group at C4, a para-methoxybenzyl (PMB)-protected hydroxyl at C5, and a Boc-protected amine at C3 . The compound has a molecular formula of C19H22N2O5, a molecular weight of 358.39 g/mol, and a predicted ACD/LogP of 4.44 . It is commercially available at 95% purity from multiple vendors, with storage recommended at 2–8°C .

Why Generic Pyridine Carbamate Analogs Cannot Replace tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate in Multi-Step Synthesis


Generic substitution with simpler pyridine carbamates fails because tert-butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate possesses a specific, non-interchangeable spatial arrangement of three differentially reactive functional groups that enables sequential, chemoselective transformations without protecting-group cross-talk . The formyl group at C4 participates in condensations and hydrazone formations, the PMB-ether at C5 can be cleaved under mild oxidative or acidic conditions to reveal a hydroxyl for further derivatization, and the Boc-carbamate at C3 remains stable until deprotection with TFA . Replacing this scaffold with an analog lacking any one of these groups – for instance, a 4-formylpyridin-3-yl carbamate without the 5-OPMB – would require additional synthetic steps to introduce the missing functionality, often with lower regioselectivity and yield, directly impacting both synthetic efficiency and cost of goods in scale-up procurement .

Quantitative Differentiation Evidence for tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate vs. Closest Analogs


Orthogonal Protecting-Group Architecture: PMB-Ether at C5 vs. Unprotected 5-Hydroxy Analog

The target compound bears a 4-methoxybenzyl (PMB) ether at C5, which serves as a selectively removable protecting group for the hydroxyl function. The closest analog – tert-butyl (4-formyl-5-hydroxypyridin-3-yl)carbamate – lacks this protection. Under common reaction conditions used for the formyl group (e.g., reductive amination, Horner-Wadsworth-Emmons), the unprotected 5-hydroxy analog undergoes competing O-alkylation and oxidation side reactions, reducing the yield of the desired C4-functionalized product by approximately 30–50% relative to the PMB-protected compound . The PMB group can be cleaved with DDQ or CAN with >90% selectivity, whereas direct alkylation of the unprotected analog typically gives <70% regioselectivity for C5 .

Chemoselective synthesis Protecting-group strategy Pyridine functionalization

Lipophilicity-Driven Phase-Transfer Compatibility: Predicted LogP 4.44 vs. Lower-Alkoxy Analogs

The ACD/LogP of the target compound is predicted to be 4.44 . This value places the compound in an optimal lipophilicity window for efficient extraction into organic solvents (e.g., EtOAc, DCM) during aqueous work-up after reactions at the formyl or amine positions. A structurally related analog where the PMB-ether is replaced by a smaller methoxy group (tert-butyl (4-formyl-5-methoxypyridin-3-yl)carbamate) has a predicted LogP of approximately 2.1, which results in significantly lower organic-phase partitioning and requires multiple extractions or continuous extraction apparatus for full recovery .

Lipophilicity Phase-transfer catalysis Extraction efficiency

Commercial Purity Specification: 95% Assay vs. Unspecified-Grade Analogs

The target compound is commercially supplied at a documented purity of 95% (HPLC or equivalent), as cataloged by Beyotime (Y129175) and AKSci (8044AB) . In contrast, several structurally similar pyridine carbamate building blocks (e.g., tert-butyl (4-formylpyridin-3-yl)carbamate or tert-butyl (5-hydroxy-4-formylpyridin-3-yl)carbamate) are frequently offered only at 90% purity or without a defined purity specification, introducing uncertainty in stoichiometric calculations for subsequent reactions.

Purity specification Quality control Procurement grade

High-Value Application Scenarios for tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate Based on Differentiated Evidence


Synthesis of 4,5-Disubstituted Pyridine-Based Kinase Inhibitor Intermediates

The orthogonal formyl and PMB-protected hydroxyl groups enable a two-step sequential functionalization strategy: C4 formyl homologation (e.g., Wittig or Henry reaction) followed by C5 PMB deprotection and subsequent O-alkylation or sulfonylation, yielding highly substituted pyridine cores commonly found in kinase inhibitor scaffolds. The 95% purity specification (Sections 3.3) ensures accurate stoichiometry in these critical bond-forming steps .

Solid-Phase or Flow Chemistry where Phase Partitioning Dictates Recovery

With a predicted LogP of 4.44 (Section 3.2), this compound partitions quantitatively into organic solvents, making it ideal for liquid-liquid extraction-intensive protocols in flow chemistry or automated synthesizers, where incomplete extraction of lower-LogP analogs (LogP ~2.1) would compromise yield and cross-contaminate downstream steps .

Medicinal Chemistry Programs Requiring Late-Stage Diversification at C5

The PMB-ether at C5 can be cleaved under mild oxidative conditions (DDQ) that are compatible with acid-sensitive Boc and formyl groups, permitting late-stage hydroxyl unveiling for parallel library synthesis of ethers, esters, or carbamates without de novo scaffold construction. This contrasts with analogs bearing a free hydroxyl, which would require re-protection before C4 manipulation (Section 3.1) .

Quote Request

Request a Quote for tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.